molecular formula C8H8ClNO3 B13002583 Methyl 6-chloro-5-hydroxy-2-methylnicotinate

Methyl 6-chloro-5-hydroxy-2-methylnicotinate

Cat. No.: B13002583
M. Wt: 201.61 g/mol
InChI Key: DZOPNZQJTJNXFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-chloro-5-hydroxy-2-methylnicotinate (CAS No. 30766-22-4) is a nicotinic acid derivative characterized by a pyridine ring substituted with chloro (−Cl), hydroxy (−OH), and methyl (−CH₃) groups at positions 6, 5, and 2, respectively, with a methyl ester moiety at the carboxyl position. This compound is structurally significant in pharmaceutical and agrochemical research due to its heterocyclic framework, which enables diverse reactivity and biological interactions.

Properties

Molecular Formula

C8H8ClNO3

Molecular Weight

201.61 g/mol

IUPAC Name

methyl 6-chloro-5-hydroxy-2-methylpyridine-3-carboxylate

InChI

InChI=1S/C8H8ClNO3/c1-4-5(8(12)13-2)3-6(11)7(9)10-4/h3,11H,1-2H3

InChI Key

DZOPNZQJTJNXFW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1C(=O)OC)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-chloro-5-hydroxy-2-methylnicotinate typically involves the chlorination of a nicotinic acid derivative followed by esterification. One common method includes the reaction of 6-chloronicotinic acid with methanol in the presence of a catalyst such as sulfuric acid to form the methyl ester. The reaction conditions often require refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-5-hydroxy-2-methylnicotinate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a hydroxy derivative.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as ammonia (NH3) or sodium thiolate (NaSMe) under basic conditions.

Major Products Formed

    Oxidation: Formation of 6-chloro-5-oxo-2-methylnicotinate.

    Reduction: Formation of 6-chloro-5-hydroxy-2-methylnicotinate.

    Substitution: Formation of 6-amino-5-hydroxy-2-methylnicotinate or 6-thio-5-hydroxy-2-methylnicotinate.

Scientific Research Applications

Methyl 6-chloro-5-hydroxy-2-methylnicotinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways and enzyme activities.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 6-chloro-5-hydroxy-2-methylnicotinate involves its interaction with specific molecular targets and pathways. The hydroxy and chloro groups on the nicotinate ring can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inflammatory responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of Methyl 6-chloro-5-hydroxy-2-methylnicotinate to related nicotinate derivatives are critical for understanding its unique applications and reactivity. Below is a comparative analysis based on substituent variations, similarity scores, and research findings:

Table 1: Structural and Functional Comparison of this compound and Analogues

Compound Name CAS No. Substituents (Positions) Similarity Score Molecular Formula Key Applications/Properties References
This compound 30766-22-4 Cl (6), OH (5), CH₃ (2), COOCH₃ Reference (1.00) C₈H₈ClNO₃ Pharmaceutical intermediates
Ethyl 5-hydroxy-2-methylnicotinate 166742-16-1 OH (5), CH₃ (2), COOCH₂CH₃ 0.86 C₉H₁₁NO₃ Ester flexibility impacts bioavailability
Methyl 5-hydroxy-6-methoxynicotinate 915107-30-1 OCH₃ (6), OH (5), COOCH₃ 0.86 C₈H₉NO₄ Methoxy group alters solubility
Methyl 6-chloro-5-hydroxynicotinate 59288-38-9 Cl (6), OH (5), COOCH₃ 0.84 C₇H₆ClNO₃ Reduced methyl group affects stability
5-Chloro-2-hydroxy-6-methylnicotinic acid 117449-75-9 Cl (5), OH (2), CH₃ (6), COOH N/A C₇H₆ClNO₃ Acid form for metal chelation
Methyl 6-chloro-5-cyano-2-methylnicotinate N/A Cl (6), CN (5), CH₃ (2), COOCH₃ N/A C₉H₇ClN₂O₂ Cyano group enhances electrophilicity
Methyl 6-chloro-5-ethyl-2-iodonicotinate 2102324-70-7 Cl (6), C₂H₅ (5), I (2), COOCH₃ N/A C₉H₉ClINO₂ Iodo substituent enables radiopharmaceutical use

Key Findings

Substituent Position and Bioactivity :

  • The chloro group at position 6 in the target compound enhances electrophilicity compared to analogues with substituents at position 5 (e.g., 5-Chloro-2-hydroxy-6-methylnicotinic acid ).
  • Methyl vs. Ethyl Esters : Ethyl 5-hydroxy-2-methylnicotinate (similarity 0.86) shows reduced polarity and slower hydrolysis rates compared to the methyl ester, affecting drug metabolism .

Functional Group Modifications: Replacing the hydroxy group with methoxy (e.g., Methyl 5-hydroxy-6-methoxynicotinate) decreases hydrogen-bonding capacity but improves lipophilicity, making it suitable for hydrophobic drug formulations . Cyano or iodo substitutions (e.g., Methyl 6-chloro-5-cyano-2-methylnicotinate , Methyl 6-chloro-5-ethyl-2-iodonicotinate ) introduce strong electron-withdrawing effects or enable radiolabeling, respectively.

Acid vs. Ester Derivatives :

  • The carboxylic acid derivative (5-Chloro-2-hydroxy-6-methylnicotinic acid ) exhibits higher solubility in aqueous media but lower membrane permeability compared to ester forms.

Analytical Data :

  • NMR and HPLC techniques (e.g., methyl shikimate analysis ) confirm the structural integrity of these compounds, with deviations in peak retention times correlating with substituent-induced polarity changes.

Research Implications

The structural nuances of this compound and its analogues highlight the importance of substituent engineering in drug design. For instance, the 0.97 similarity compound (CAS 27828-71-3 , exact structure unspecified) may represent a near-analogue with minor functional group adjustments, warranting further investigation. Future studies should explore synergistic effects of multiple substituents (e.g., chloro + cyano) on biological activity and pharmacokinetics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.